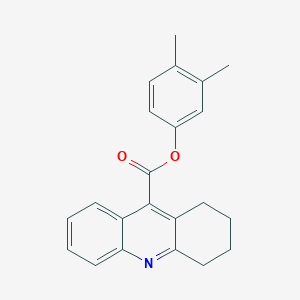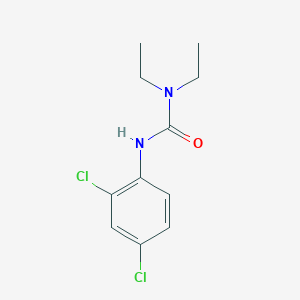
3-(2,4-Dichlorophenyl)-1,1-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2,4-dichlorophenyl group attached to a diethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,1-diethylurea typically involves the reaction of 2,4-dichloroaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichlorophenyl)-1,1-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on the active site of enzymes, forming stable complexes and inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1,1-dimethylurea
- 3-(2,4-Dichlorophenyl)-1,1-diisopropylurea
- 3-(2,4-Dichlorophenyl)-1,1-dibutylurea
Uniqueness
3-(2,4-Dichlorophenyl)-1,1-diethylurea is unique due to its specific diethylurea moiety, which imparts distinct chemical and biological properties compared to its analogs. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
36034-81-8 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-1,1-diethylurea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-6-5-8(12)7-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,16) |
Clave InChI |
HOAZNUFISNNSGM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
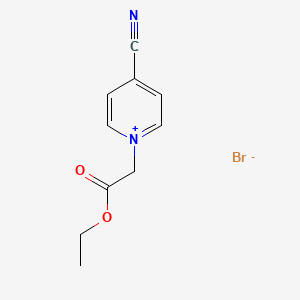
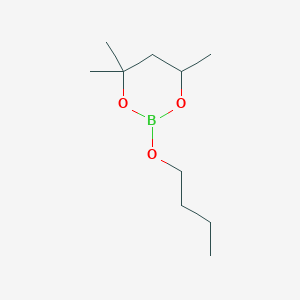
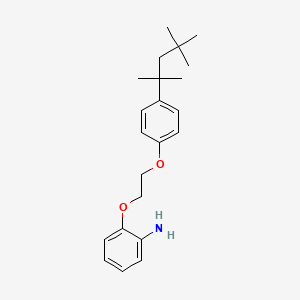
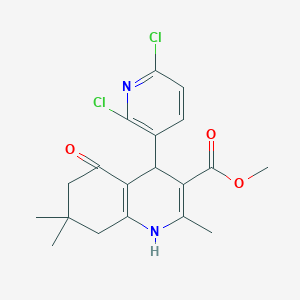
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
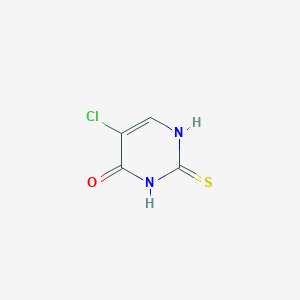
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
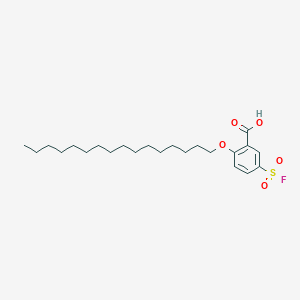
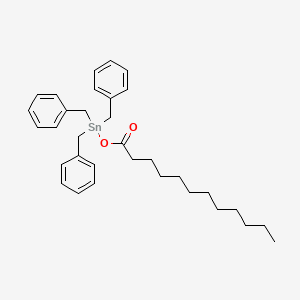
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
